molecular formula C8H6F3NO2 B13593408 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B13593408
M. Wt: 205.13 g/mol
InChI Key: YCWCFDBJXWABJJ-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. For example, 4-iodobenzene can be trifluoromethylated to produce the desired compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products.

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the carboxylic acid group can influence the compound’s reactivity and binding affinity to various targets. The exact mechanism may vary depending on the specific application and the biological or chemical system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of both a methyl group and a trifluoromethyl group on the pyridine ring can influence its electronic properties and make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(8(9,10)11)3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14)

InChI Key

YCWCFDBJXWABJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

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